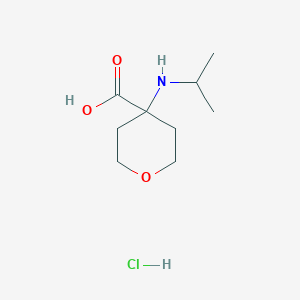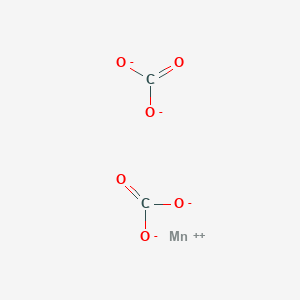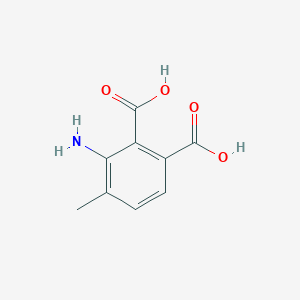
5,9-Dimethyl-2-decenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Dimethyl-2-decenal is an organic compound with the molecular formula C12H22O and a molecular weight of 182.30 g/mol . It is also known by its IUPAC name, (E)-5,9-dimethyldec-2-enal . This compound is characterized by its aldehyde functional group and a long carbon chain with two methyl groups at positions 5 and 9 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dimethyl-2-decenal typically involves the aldol condensation of appropriate aldehydes or ketones. One common method is the reaction between 5-methyl-2-hexanone and 3-methylbutanal under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis . The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,9-Dimethyl-2-decenal undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 5,9-Dimethyl-2-decanoic acid
Reduction: 5,9-Dimethyl-2-decenol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5,9-Dimethyl-2-decenal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,9-Dimethyl-2-decenal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity . This interaction can result in various biological effects, such as antimicrobial activity by disrupting microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,9-Dimethyl-2-decenol: The reduced form of 5,9-Dimethyl-2-decenal with an alcohol functional group.
5,9-Dimethyl-2-decanoic acid: The oxidized form of this compound with a carboxylic acid functional group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its aldehyde group makes it highly reactive, allowing it to participate in various chemical reactions and interact with biological targets .
Eigenschaften
CAS-Nummer |
93840-78-9 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
(E)-5,9-dimethyldec-2-enal |
InChI |
InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,10-12H,6-9H2,1-3H3/b5-4+ |
InChI-Schlüssel |
ROXNDLMMXXKEMM-SNAWJCMRSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C/C=C/C=O |
Kanonische SMILES |
CC(C)CCCC(C)CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)




![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)


![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)



![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)
